molecular formula C7H10ClNS B13178358 4-(3-Chloro-2-methylpropyl)-1,3-thiazole

4-(3-Chloro-2-methylpropyl)-1,3-thiazole

Cat. No.: B13178358
M. Wt: 175.68 g/mol
InChI Key: FNNRTVQMADQWLR-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-2-methylpropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with a thioamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to promote the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.

Scientific Research Applications

4-(3-Chloro-2-methylpropyl)-1,3-thiazole has a range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors or UV stabilizers.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-2-methylpropyl)-1,3-oxazole: Similar structure but with an oxygen atom instead of sulfur.

    4-(3-Chloro-2-methylpropyl)-1,3-imidazole: Contains a nitrogen atom in place of sulfur.

    4-(3-Chloro-2-methylpropyl)-1,3-pyrazole: Another heterocyclic compound with a different ring structure.

Uniqueness

4-(3-Chloro-2-methylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity. The chlorine atom in the 3-chloro-2-methylpropyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

4-(3-chloro-2-methylpropyl)-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-6(3-8)2-7-4-10-5-9-7/h4-6H,2-3H2,1H3

InChI Key

FNNRTVQMADQWLR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=N1)CCl

Origin of Product

United States

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